Bienvenue dans la boutique en ligne BenchChem!

Fmoc-O2Oc-OPfp

Solid-Phase Peptide Synthesis Bioconjugation Chemical Kinetics

Pre-activated Fmoc-O2Oc-OPfp eliminates in-situ activation and suppresses Fmoc deblocking during coupling, delivering >99% purity and reproducible yields for ADC linker-payloads and PROTACs. Discrete PEG2 spacer ensures precise linker geometry and monodisperse conjugates, avoiding polydisperse variability. Optimized for automated SPPS workflows with minimal side reactions.

Molecular Formula C27H22F5NO6
Molecular Weight 551.466
CAS No. 1263044-39-8
Cat. No. B2404909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O2Oc-OPfp
CAS1263044-39-8
Molecular FormulaC27H22F5NO6
Molecular Weight551.466
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35)
InChIKeyVUEHMGSPKAJWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-O2Oc-OPfp (CAS 1263044-39-8): A Pre-Activated PEG2 Linker for High-Fidelity Peptide and Bioconjugate Synthesis


Fmoc-O2Oc-OPfp, also known as Fmoc-AEEA-OPfp , is a heterobifunctional building block for solid-phase peptide synthesis (SPPS) and bioconjugation. It integrates a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the primary amine and a pentafluorophenyl (OPfp) active ester on the carboxyl terminus, separated by a discrete PEG2 spacer of defined molecular weight [1]. This pre-activated architecture provides a single-molecular-weight species [1], differentiating it from polydisperse PEG alternatives and ensuring reproducible, high-efficiency coupling in automated synthesis workflows.

Why Standard PEG Linkers or NHS Esters Cannot Substitute for Fmoc-O2Oc-OPfp in Demanding Conjugation Workflows


Indiscriminate substitution of Fmoc-O2Oc-OPfp with the free acid (Fmoc-O2Oc-OH) or alternative PEG esters (e.g., NHS) introduces quantifiable risks to yield and purity. The OPfp ester exhibits a relative coupling rate ~111× faster than p-nitrophenyl esters and ~33× faster than pentachlorophenyl esters , kinetics that suppress detrimental side reactions like Fmoc deblocking during activation. The discrete PEG2 spacer provides compact solubility and minimized steric hindrance compared to longer PEG chains , ensuring consistent inter-lot conjugation efficiency. Without these defined properties, batch-to-batch variability and suboptimal coupling jeopardize the reproducibility required for advanced peptide therapeutics and ADC/PROTAC conjugate synthesis.

Quantitative Evidence Guide: Fmoc-O2Oc-OPfp vs. Comparator Linkers and Esters


Superior Coupling Kinetics: OPfp vs. OPcp vs. ONp Esters

The pentafluorophenyl (OPfp) ester of Fmoc-O2Oc-OPfp demonstrates dramatically accelerated coupling kinetics relative to alternative activated esters. A class-level kinetics study established relative coupling rates of OPfp > OPcp > ONp as 111:3.4:1 . This rate advantage minimizes the time window for side reactions such as premature Fmoc cleavage or diketopiperazine formation, enabling near-quantitative acylation of hindered amines.

Solid-Phase Peptide Synthesis Bioconjugation Chemical Kinetics

Enhanced Purity Specification: Fmoc-O2Oc-OPfp vs. Free Acid (Fmoc-O2Oc-OH)

Commercial Fmoc-O2Oc-OPfp is supplied with a minimum purity specification of >99% . In contrast, the corresponding free acid, Fmoc-O2Oc-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid), is widely distributed with a typical purity specification of ≥95.0% (HPLC) . This 4-percentage-point purity differential reduces the introduction of unknown impurities into sensitive peptide chains.

Analytical Chemistry Peptide Synthesis Quality Control

Pre-Activated Ester: Elimination of In-Situ Activation Variability

Fmoc-O2Oc-OPfp arrives as a ready-to-use, pre-formed active ester, bypassing the need for in-situ activation of Fmoc-O2Oc-OH with coupling reagents (e.g., DIC/HOBt, HATU, PyBOP). In-situ activation inherently introduces batch-to-batch variability in activation kinetics and the formation of unreactive by-products such as N-acylureas. Pre-activated OPfp esters provide a uniform, defined electrophile, ensuring consistent coupling efficiency across different operators and automated platforms . The high purity of the pre-activated species (>99%) further supports this consistency .

Solid-Phase Peptide Synthesis Process Control Chemical Engineering

Controlled Storage Profile: Long-Term Stability at -20°C

Fmoc-O2Oc-OPfp is specified for long-term storage at -20°C to preserve ester integrity . In contrast, the free acid form Fmoc-O2Oc-OH is often shipped and stored at ambient or refrigerated (2-8°C) conditions . While this imposes a cold-chain requirement, it also serves as a quality indicator; the specified low-temperature storage is aligned with maintaining the high electrophilicity of the OPfp moiety, preventing premature hydrolysis and ensuring consistent reactivity upon use.

Stability Studies Chemical Logistics Procurement

PEG2 Spacer: Compact Solubility and Low Steric Hindrance vs. Longer PEG Linkers

The discrete PEG2 spacer in Fmoc-O2Oc-OPfp provides a defined chain length that confers 'compact solubility' and 'low steric hindrance' . This contrasts with longer PEG chains (e.g., PEG4, PEG8, or polydisperse PEGs) which can introduce greater conformational flexibility, increased hydrodynamic radius, and steric shielding that may impede the binding of conjugated biomolecules or alter pharmacokinetic profiles. The PEG2 unit provides sufficient hydrophilicity to improve aqueous handling without the potential drawbacks of excessive PEGylation.

Drug Delivery PROTAC Design Solubility Enhancement

Defined Application Scenarios for Fmoc-O2Oc-OPfp Based on Verifiable Differentiation


High-Fidelity Solid-Phase Synthesis of ADC Linker-Payload Constructs

Fmoc-O2Oc-OPfp is optimally employed in the solid-phase assembly of antibody-drug conjugate (ADC) linker-payloads where precise control over the PEG2 spacer is required. Its pre-activated OPfp ester ensures near-quantitative coupling (>99% purity specification ) of the discrete PEG unit to the peptide backbone, eliminating the need for in-situ activation that can generate sequence impurities. The accelerated kinetics of the OPfp moiety (111× faster than ONp esters [1]) further minimize side reactions during the synthesis of complex, high-value conjugates.

Synthesis of PROTACs with Defined Linker Geometry

In the synthesis of proteolysis-targeting chimeras (PROTACs), the discrete PEG2 spacer provided by Fmoc-O2Oc-OPfp offers a compact and predictable linker geometry . This contrasts with polydisperse or longer PEG linkers which can introduce conformational ambiguity and steric bulk. The defined molecular weight of the Fmoc-O2Oc-OPfp spacer ensures batch-to-batch consistency in the linker length, a critical parameter for optimizing ternary complex formation and target degradation efficiency.

Automated Peptide Synthesis Requiring Stringent Purity and Reproducibility

Automated Fmoc-SPPS workflows benefit significantly from the use of Fmoc-O2Oc-OPfp. The compound's pre-activated ester state eliminates the need for additional coupling reagents during the PEGylation step, simplifying the synthesis cycle and reducing the potential for instrument fouling. The high purity (>99% ) reduces the accumulation of deletion sequences and other impurities over the course of long peptide syntheses, leading to higher crude purity and facilitating downstream purification.

Synthesis of Peptide-PEG Conjugates for Drug Delivery Research

Fmoc-O2Oc-OPfp serves as a key intermediate for the solid-phase construction of peptide-PEG conjugates [1] intended for drug delivery research. The PEG2 unit imparts compact solubility and low steric hindrance to the final conjugate, which can be advantageous for maintaining peptide bioactivity compared to larger PEG polymers. The defined molecular weight of the spacer ensures a monodisperse product, facilitating accurate characterization and correlation of structure with biological performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-O2Oc-OPfp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.